4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is a derivative of 1,2,4-oxadiazoles, which are known for their anti-infective properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as our compound of interest, has been achieved by various research groups. One method involves the treatment of a precursor with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, like our compound, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. This structure can form four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. The oxadiazole ring can participate in various reactions due to its low aromaticity and the presence of the weak O–N bond .Scientific Research Applications
4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to have potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In neuroscience, this compound has been shown to modulate the activity of ion channels, which makes it a potential tool for the study of neuronal function.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
For instance, if the compound targets an enzyme involved in inflammation, it could potentially affect the inflammatory response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target, how it is metabolized, and how long it remains stable.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide is its versatility in various scientific fields. This compound can be used as a scaffold for the design and synthesis of novel compounds, making it a valuable tool in drug discovery. This compound can also be used to study the activity of ion channels, which makes it a potential tool for the study of neuronal function. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide. One direction is the investigation of the structure-activity relationship of this compound and its derivatives. This can lead to the design and synthesis of novel compounds with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer and Alzheimer's disease. Finally, the study of the mechanism of action of this compound can lead to a better understanding of the function of ion channels and their role in neuronal function.
Synthesis Methods
The synthesis of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of a base to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
properties
IUPAC Name |
4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c19-17(24)12-6-8-14(9-7-12)20-15(23)10-11-16-21-18(22-25-16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDYKORJHSWINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.